1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate is an organic compound belonging to the benzimidazole family. It is characterized by its unique molecular structure, which includes a benzimidazole core with two methyl groups and a nitrate counterion. This compound is known for its applications in various fields, including organic electronics and antimicrobial research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate can be synthesized through several organic synthesis routes. One common method involves the reaction of benzimidazole with methylating agents such as methyl iodide. The reaction typically occurs under anhydrous conditions and requires a base such as potassium carbonate to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. These processes may include nucleophilic addition, coupling reactions, and purification steps to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives.
Reduction: Reduction reactions can yield dihydrobenzimidazole compounds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole core .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate involves its interaction with molecular targets and pathways. In antimicrobial applications, it inhibits bacterial virulence factors, making bacteria more susceptible to immune responses. The compound down-regulates virulence regulator genes such as agrA and codY, reducing the bacteria’s ability to establish infections . In organic electronics, it acts as a strong electron donor, enhancing the conductivity of doped materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol: Known for its anti-virulence properties against MRSA.
2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide: Used in organic electronics as a molecular rotor.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Acts as an n-type dopant for organic semiconductors.
Uniqueness
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate stands out due to its dual functionality in both antimicrobial research and organic electronics. Its ability to inhibit bacterial virulence factors without promoting resistance and its strong electron-donating properties make it a versatile compound with significant potential in various fields .
Eigenschaften
CAS-Nummer |
403697-23-4 |
---|---|
Molekularformel |
C9H13N3O3 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium;nitrate |
InChI |
InChI=1S/C9H12N2.NO3/c1-10-7-11(2)9-6-4-3-5-8(9)10;2-1(3)4/h3-6H,7H2,1-2H3;/q;-1/p+1 |
InChI-Schlüssel |
GUUGJEUYQZLAKE-UHFFFAOYSA-O |
Kanonische SMILES |
C[NH+]1CN(C2=CC=CC=C21)C.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.